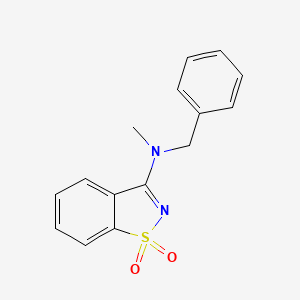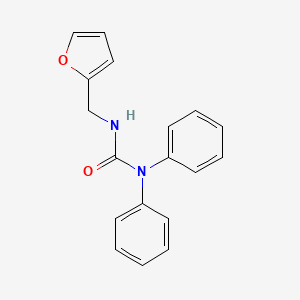
3-(Furan-2-ylmethyl)-1,1-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-ylmethyl)-1,1-diphenylurea is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a urea moiety with two phenyl groups.
Mechanism of Action
Target of Action
N’-(2-furylmethyl)-N,N-diphenylurea, also known as Furosemide, is a potent loop diuretic that primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .
Mode of Action
Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This is achieved by its interaction with the nephron, affecting both the proximal and distal tubules and the ascending limb of the loop of Henle .
Biochemical Pathways
The primary biochemical pathway affected by Furosemide is the electrolyte reabsorption pathway in the kidneys . By inhibiting this pathway, Furosemide enhances the excretion of water from the body, leading to a diuretic effect .
Pharmacokinetics
The pharmacokinetics of Furosemide have been extensively studied. On average, 70% of an oral Furosemide dose is absorbed, and the drug is 97.6% bound to plasma proteins . The average serum clearance in normal subjects is 219 ml/min, and the corresponding weight corrected clearance is 2.96 ml/min·kg . Furosemide has a fast onset and short duration of action .
Result of Action
The primary result of Furosemide’s action is the increased excretion of water from the body, leading to a reduction in edema (fluid accumulation) associated with conditions such as congestive heart failure, liver cirrhosis, renal disease, and hypertension .
Action Environment
The action of Furosemide can be influenced by various environmental factors. For instance, the growth and development of plants treated with Furosemide are greatly interacted with ecological environments and other farm management practices . Therefore, rates and timings of application of Furosemide are adjusted in concurrence with its architectural growth and developmental habit in its growth cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1,1-diphenylurea typically involves the reaction of furan-2-carboxylic acid with diphenylamine in the presence of a coupling reagent. The reaction is carried out under mild conditions, often using a solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-1,1-diphenylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
3-(Furan-2-ylmethyl)-1,1-diphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Diphenylurea
- Furan-2,5-dicarboxylic acid
Uniqueness
3-(Furan-2-ylmethyl)-1,1-diphenylurea is unique due to its combination of a furan ring and a diphenylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-14-17-12-7-13-22-17)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSQLGSPCLTYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
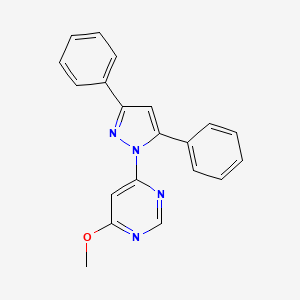
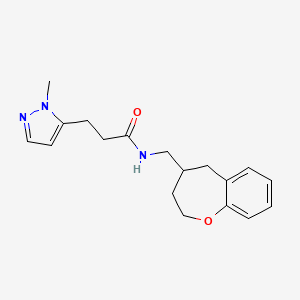
![(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5617614.png)
![2-(2-methoxyphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B5617619.png)
![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)
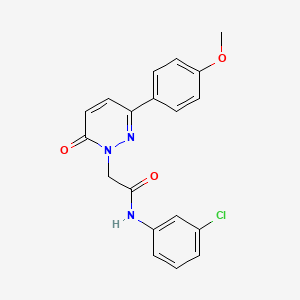
![6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
![3-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-6-fluoro-1H-quinolin-4-one](/img/structure/B5617646.png)
![1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5617654.png)
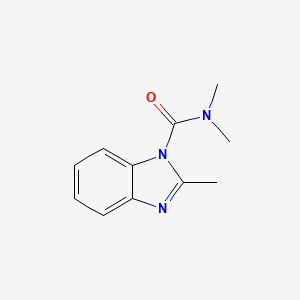
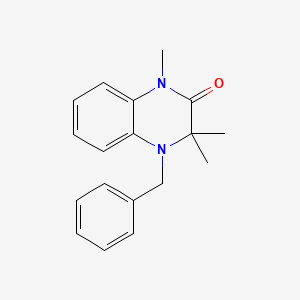
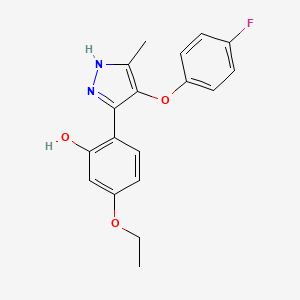
![(4aS*,8aS*)-2-(cyclopentylcarbonyl)-7-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5617685.png)
